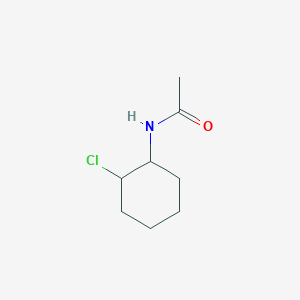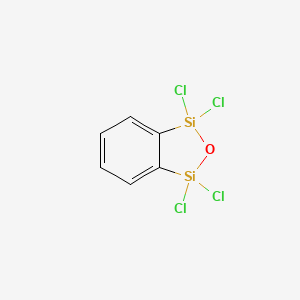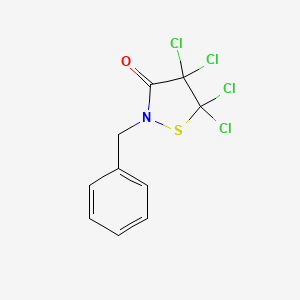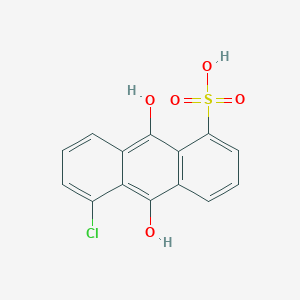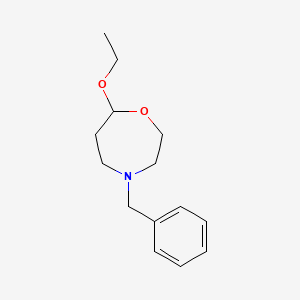
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- is a heterocyclic compound that belongs to the oxazepine family Oxazepines are seven-membered rings containing one nitrogen and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-oxazepine derivatives typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces reaction time and increases yield .
Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines. This reaction involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production methods for 1,4-oxazepine derivatives often rely on scalable and efficient synthetic routes. The use of microwave-induced reactions and copper catalysis are particularly attractive due to their simplicity and high yields. Additionally, the Ugi four-component reaction followed by intramolecular O-arylation has been employed for the synthesis of various oxazepine derivatives .
化学反応の分析
Types of Reactions
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazepine N-oxides, while reduction reactions can produce reduced oxazepine derivatives .
科学的研究の応用
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a histone deacetylase inhibitor and antitumor agent.
Medicine: Explored for its pharmacological activities, including antidepressant and analgesic properties.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,4-oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as a histone deacetylase inhibitor, leading to changes in gene expression and potential antitumor effects . Additionally, its structure allows it to interact with various receptors and enzymes, contributing to its pharmacological activities .
類似化合物との比較
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Known for its pharmacological activities, including antidepressant and analgesic properties.
Tetrahydrobenzo[f][1,4]oxazepine: Synthesized through diastereoselective multicomponent reactions and used in medicinal chemistry.
Azepines and Benzodiazepines: Other seven-membered heterocycles with significant biomedical applications.
Uniqueness
1,4-Oxazepine, 7-ethoxyhexahydro-4-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
57492-60-1 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
4-benzyl-7-ethoxy-1,4-oxazepane |
InChI |
InChI=1S/C14H21NO2/c1-2-16-14-8-9-15(10-11-17-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
InChIキー |
MNQCEAANZRXANJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1CCN(CCO1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


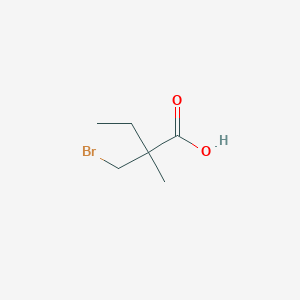

![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
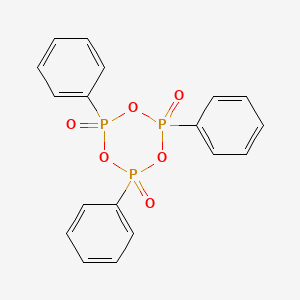
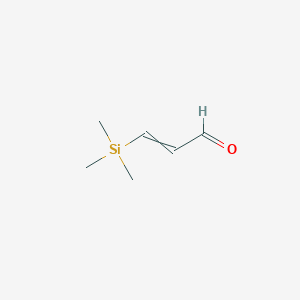
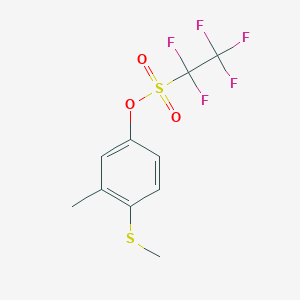
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)


